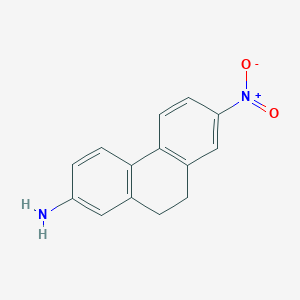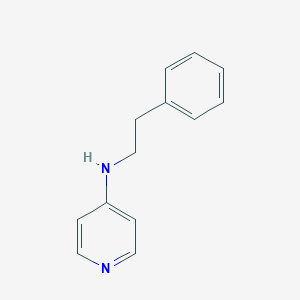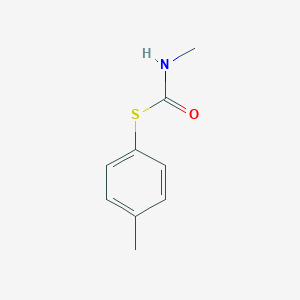
Methylthiocarbamic acid S-(4-methylphenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylthiocarbamic acid S-(4-methylphenyl) ester, also known as metolachlor, is a widely used herbicide in agriculture. It is a member of the thiocarbamate family of herbicides and is used to control annual grasses and broadleaf weeds in corn, soybeans, cotton, and other crops. The purpose of
作用機序
Metolachlor inhibits the biosynthesis of long-chain fatty acids in plants, which leads to the disruption of cell membranes and ultimately, plant death. It is absorbed by the roots and shoots of plants and translocated to the meristematic regions where cell division and growth occur.
生化学的および生理学的効果
Metolachlor has been shown to have both acute and chronic effects on non-target organisms. It can cause reduced growth and reproduction in aquatic organisms and can also affect the microbial communities in soil. In humans, exposure to Methylthiocarbamic acid S-(4-methylphenyl) ester can cause skin and eye irritation, respiratory problems, and central nervous system effects.
実験室実験の利点と制限
Metolachlor is a widely used herbicide in agriculture, and its availability and low cost make it an attractive option for laboratory experiments. However, its toxicity and potential impact on the environment should be considered when selecting a herbicide for use in experiments.
将来の方向性
There are several areas of research that could be pursued in the future related to Methylthiocarbamic acid S-(4-methylphenyl) ester. These include investigating its impact on soil microbial communities, exploring its potential as a tool for weed management in organic farming systems, and developing new formulations that reduce its impact on non-target organisms.
Conclusion
In conclusion, Methylthiocarbamic acid S-(4-methylphenyl) ester is a widely used herbicide in agriculture that has been extensively studied for its herbicidal properties and its potential impact on the environment. Its mechanism of action involves inhibiting the biosynthesis of long-chain fatty acids in plants, which leads to the disruption of cell membranes and ultimately, plant death. While it has advantages for laboratory experiments, its potential toxicity and environmental impact should be considered when selecting a herbicide for use in experiments. There are several areas of research that could be pursued in the future related to Methylthiocarbamic acid S-(4-methylphenyl) ester, including investigating its impact on soil microbial communities and exploring its potential as a tool for weed management in organic farming systems.
合成法
Metolachlor is synthesized by reacting 2-ethyl-N-(2-methoxy-1-methylethyl)-6-methylbenzenesulfonamide with carbon disulfide and sodium hydroxide to form the corresponding thiocarbamate. The thiocarbamate is then reacted with 4-methylphenol and methyl iodide to form the ester.
科学的研究の応用
Metolachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. Researchers have investigated its effects on soil microorganisms, aquatic organisms, and non-target plants. Studies have also been conducted to determine the fate and transport of Methylthiocarbamic acid S-(4-methylphenyl) ester in soil and water systems.
特性
CAS番号 |
16066-90-3 |
|---|---|
製品名 |
Methylthiocarbamic acid S-(4-methylphenyl) ester |
分子式 |
C9H11NOS |
分子量 |
181.26 g/mol |
IUPAC名 |
S-(4-methylphenyl) N-methylcarbamothioate |
InChI |
InChI=1S/C9H11NOS/c1-7-3-5-8(6-4-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) |
InChIキー |
QGAUXQOYLNHWDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(=O)NC |
正規SMILES |
CC1=CC=C(C=C1)SC(=O)NC |
その他のCAS番号 |
16066-90-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



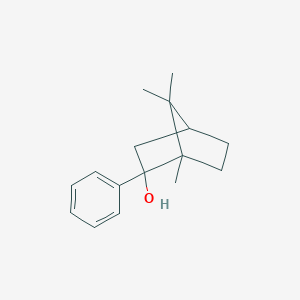
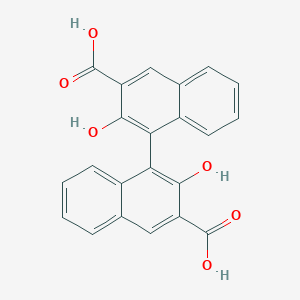
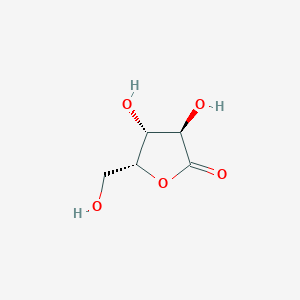
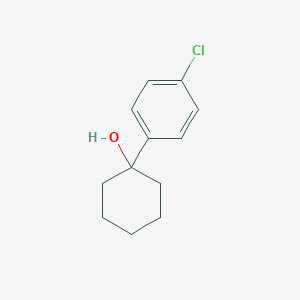
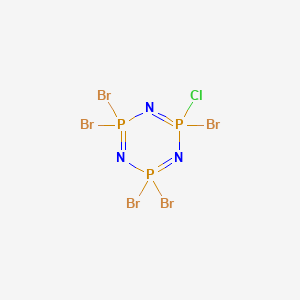
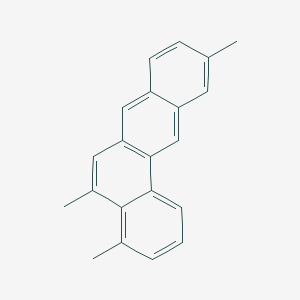
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
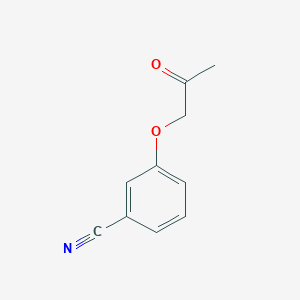
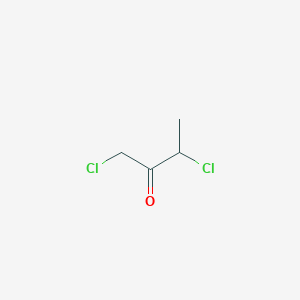
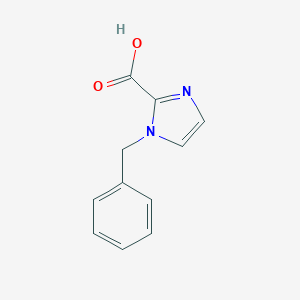

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
